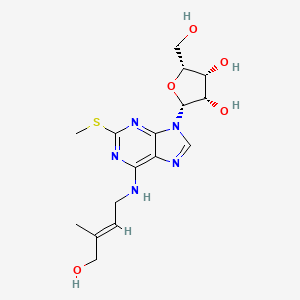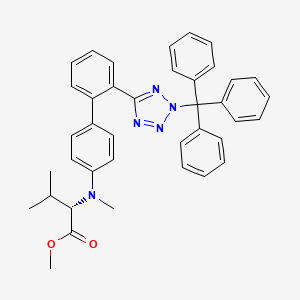
2-Methylthioribosyl-trans-zeatin
Vue d'ensemble
Description
2-Methylthioribosyl-trans-zeatin is a hydroxylated cytokinin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. This compound is specifically found in the transfer RNA (tRNA) of certain bacteria, such as Azotobacter vinelandii, where it exists in the trans configuration . Cytokinins like this compound are involved in cell division, differentiation, and responses to environmental stimuli.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioribosyl-trans-zeatin involves the ribose-5-phosphate metabolism of sulfur-containing amino acids. The process typically includes the hydroxylation of the adenine ring and the addition of a methylthio group at the N6 position. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized role and limited demand. the general approach would involve large-scale fermentation processes using genetically engineered microorganisms capable of producing this cytokinin.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthioribosyl-trans-zeatin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can affect the double bonds in the side chain, impacting the compound’s stability and function.
Substitution: Substitution reactions, particularly at the methylthio group, can lead to the formation of different derivatives with varying biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various hydroxylated and methylthio-substituted derivatives of this compound, each with distinct biological properties.
Applications De Recherche Scientifique
2-Methylthioribosyl-trans-zeatin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cytokinins.
Industry: Utilized in agricultural biotechnology to enhance crop yield and stress resistance.
Mécanisme D'action
The mechanism of action of 2-Methylthioribosyl-trans-zeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that regulates gene expression related to cell division, differentiation, and stress responses . The molecular targets include various transcription factors and enzymes involved in cytokinin metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zeatin: A naturally occurring cytokinin with similar biological activities but different structural features.
Dihydrozeatin: Another cytokinin with a reduced side chain, leading to distinct biological properties.
Isopentenyladenine: A cytokinin with an isoprenoid side chain, differing in its metabolic pathways and biological effects.
Uniqueness
2-Methylthioribosyl-trans-zeatin is unique due to its methylthio group, which imparts specific chemical and biological properties. This modification affects its stability, reactivity, and interaction with cytokinin receptors, making it a valuable compound for studying the diverse roles of cytokinins in plant biology .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3+/t9-,11+,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSGVMSLPHELX-QXFGELHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017779 | |
| Record name | 2-Methylthioribosyl-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53274-45-6 | |
| Record name | 2-Methylthioribosyl-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1436922.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1436923.png)

![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)


![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)



![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)

